molecular formula C13H8ClNO2 B12613171 3-(5-Chloro-2-formylphenyl)isonicotinaldehyde CAS No. 919293-07-5

3-(5-Chloro-2-formylphenyl)isonicotinaldehyde

Cat. No.: B12613171
CAS No.: 919293-07-5
M. Wt: 245.66 g/mol
InChI Key: KCJNAPJRAWDTBI-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-formylphenyl)isonicotinaldehyde is a chemical compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro-substituted phenyl ring and an isonicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-formylphenyl)isonicotinaldehyde typically involves the reaction of 5-chloro-2-formylphenylboronic acid with isonicotinaldehyde under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-formylphenyl)isonicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Chloro-2-formylphenyl)isonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-formylphenyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chloro-substituted phenyl ring can interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-2-formylphenyl)isonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and formyl groups on the phenyl ring, along with the isonicotinaldehyde moiety, allows for versatile chemical reactivity and potential biological activity .

Properties

CAS No.

919293-07-5

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

3-(5-chloro-2-formylphenyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C13H8ClNO2/c14-11-2-1-9(7-16)12(5-11)13-6-15-4-3-10(13)8-17/h1-8H

InChI Key

KCJNAPJRAWDTBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CN=C2)C=O)C=O

Origin of Product

United States

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